1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H15ClFN5O and its molecular weight is 407.83. The purity is usually 95%.
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Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207027-43-7) is a member of the triazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, antitrypanosomal, and potential anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H16ClFN4O with a molecular weight of approximately 407.8 g/mol. Its structure includes a triazole ring, which is significant for its biological activity. The presence of halogenated phenyl and pyridine groups contributes to its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. A study evaluating various triazole compounds reported that this compound was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 mg/mL |
Pseudomonas aeruginosa | 10 mg/mL |
Candida albicans | 10 mg/mL |
The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Antitrypanosomal Activity
The compound was also evaluated for its antitrypanosomal activity. In vitro studies showed that it possesses potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for the compound were significantly lower than those of standard treatments, suggesting a strong potential for therapeutic use.
Compound | IC50 (µM) |
---|---|
This compound | 0.21 |
Benznidazole (standard) | 22.79 |
This indicates that the compound may be a promising candidate for further development in treating Chagas disease .
Case Studies
In a recent study involving the synthesis and evaluation of various triazole derivatives, it was found that modifications to the aromatic substituents significantly influenced their biological activities. The structure-activity relationship (SAR) analysis indicated that the presence of halogen atoms and electron-withdrawing groups enhanced antimicrobial potency .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O/c22-16-7-9-17(10-8-16)28-20(15-5-3-11-24-12-15)19(26-27-28)21(29)25-13-14-4-1-2-6-18(14)23/h1-12H,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDWOIDJGZJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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